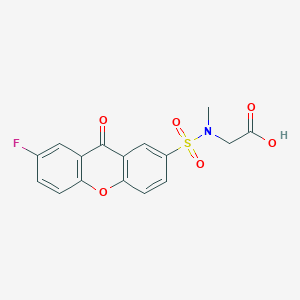
Bal-ari8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bal-ari8 is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields. It is a member of the arylindole family and has been synthesized using a novel method that allows for the production of large quantities of the compound. In
Mécanisme D'action
The mechanism of action of Bal-ari8 is not yet fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. In particular, Bal-ari8 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Bal-ari8 has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory, neuroprotective, and anticancer activity, it has also been shown to have antioxidant activity, which may contribute to its overall health benefits. Bal-ari8 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Bal-ari8 for lab experiments is its synthetic availability. The optimized synthesis method allows for the production of large quantities of the compound in a cost-effective manner, which is important for conducting experiments that require large amounts of the compound. Another advantage is its favorable pharmacokinetic profile, which allows for easy administration and monitoring in animal models. However, one limitation of Bal-ari8 is its relatively limited solubility in aqueous solutions, which may make it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on Bal-ari8. One area of interest is the development of new therapeutic applications for the compound, particularly in the areas of inflammatory disease, neurodegenerative disease, and cancer. Another area of interest is the elucidation of the compound's mechanism of action, which may help to identify new targets for drug development. Finally, there is also interest in exploring the potential use of Bal-ari8 as a tool compound for studying the activity of certain enzymes and receptors in the body.
Méthodes De Synthèse
The synthesis of Bal-ari8 is a multi-step process that involves the use of various reagents and catalysts. The starting material for the synthesis is indole-3-acetic acid, which is reacted with 2-chloro-5-nitrobenzene in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form Bal-ari8. The synthesis method has been optimized to allow for the production of large quantities of the compound in a cost-effective manner.
Applications De Recherche Scientifique
Bal-ari8 has shown potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, Bal-ari8 has been shown to have potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neuroscience, Bal-ari8 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, Bal-ari8 has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
124066-40-6 |
|---|---|
Nom du produit |
Bal-ari8 |
Formule moléculaire |
C16H12FNO6S |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
2-[(7-fluoro-9-oxoxanthen-2-yl)sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C16H12FNO6S/c1-18(8-15(19)20)25(22,23)10-3-5-14-12(7-10)16(21)11-6-9(17)2-4-13(11)24-14/h2-7H,8H2,1H3,(H,19,20) |
Clé InChI |
SXDYWXILYKTCNW-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F |
SMILES canonique |
CN(CC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)F |
Autres numéros CAS |
124066-40-6 |
Synonymes |
7-fluoro-2-(N-methyl-N-carboxymethyl)sulfamoyl xanthone BAL-ARI8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



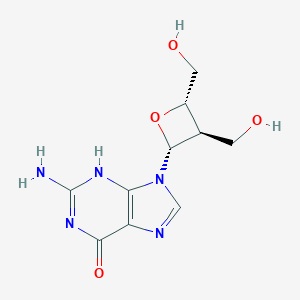
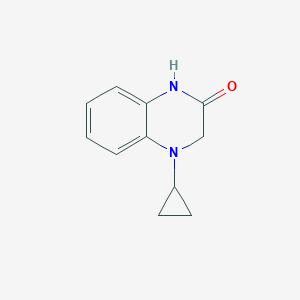
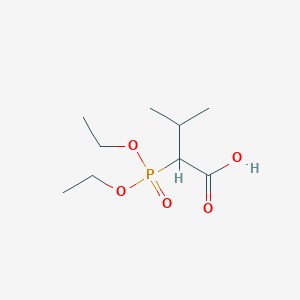
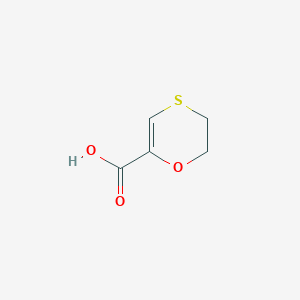
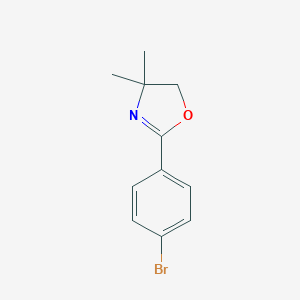
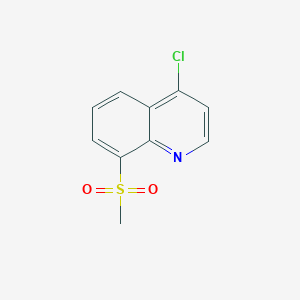
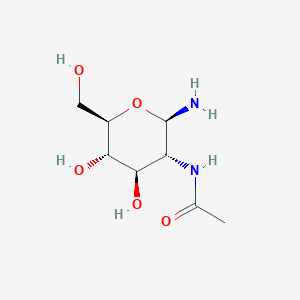
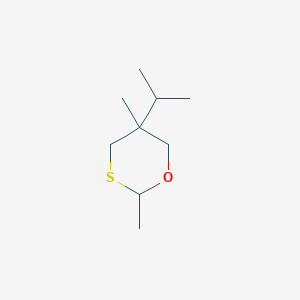
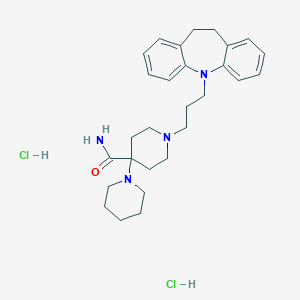
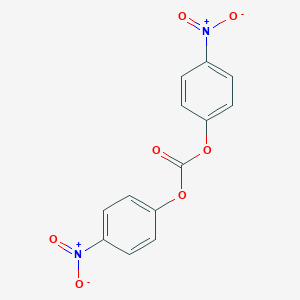
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
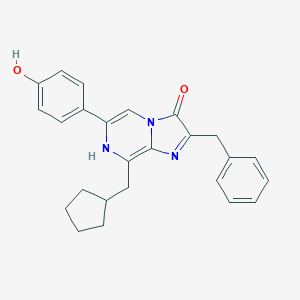
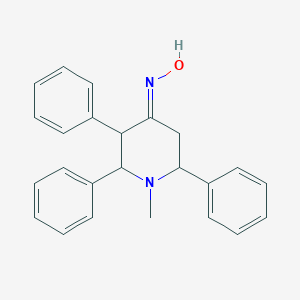
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)